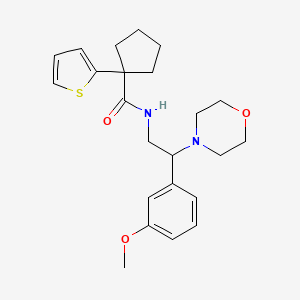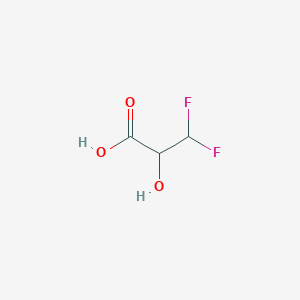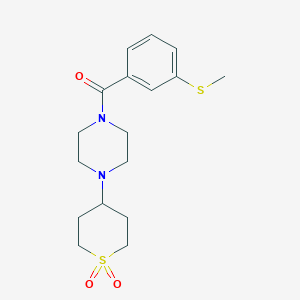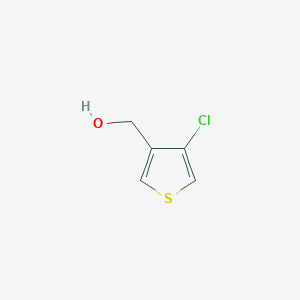![molecular formula C20H23N5O3 B2966954 3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941900-12-5](/img/structure/B2966954.png)
3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of mesoionic purinone analogs and imidazo[2,1-f]purine derivatives. These compounds are synthesized through various chemical reactions, including intramolecular alkylation and hydrolytic ring-opening reactions. For example, Coburn and Taylor (1982) discussed the preparation of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones from 4-amino-l-methylpyrimidin-6-ones, highlighting their existence predominantly in the C3-H tautomeric form and their ability to undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
Biological Activities
The biological activities of substituted imidazo[2,1-f]purine derivatives have been extensively studied. These compounds have shown a range of activities, including potential antidepressant and anxiolytic-like effects. For instance, Zagórska et al. (2015) synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity for serotoninergic and dopaminergic receptors, identifying compounds with significant receptor activities and potential as antidepressant and anxiolytic agents (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
Further studies have explored the receptor affinity and enzyme activity of octahydro- and dimethoxy-isoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds have been evaluated for their binding affinities to serotonin and dopamine receptors and their inhibitory potencies for phosphodiesterases, highlighting the importance of structural features for receptor and enzyme activity (Zagórska et al., 2016).
Synthesis Techniques
The solid-phase synthesis of substituted 3H-imidazo[2,1-i]purines has been developed, demonstrating a method for the synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This synthesis involves several key steps, including immobilization, conversion, reductive amination, N-alkylation or N-acylation, and release from the support, underscoring the versatility of solid-supported synthesis methods in producing these compounds (Karskela & Lönnberg, 2006).
Propiedades
IUPAC Name |
2-(3-hydroxypropyl)-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-12-24-16-17(22(3)20(28)23(18(16)27)10-7-11-26)21-19(24)25(13)14(2)15-8-5-4-6-9-15/h4-6,8-9,12,14,26H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWGEFXQXARXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole](/img/structure/B2966874.png)
![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)


![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)


![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
